(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide
Description
(2E)-N-[(2,4-Dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide is a cinnamanilide derivative characterized by a carbamothioyl group attached to a 2,4-dimethylphenyl ring and a propenamide backbone. This compound belongs to a broader class of N-arylcinnamamides, which are extensively studied for their antimicrobial, anti-inflammatory, and physicochemical properties. Its structure combines electron-donating methyl groups at the ortho and para positions of the anilide ring, distinguishing it from halogen- or trifluoromethyl-substituted analogs .
Properties
IUPAC Name |
(E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-8-10-16(14(2)12-13)19-18(22)20-17(21)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,20,21,22)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTBQELLTPFCJZ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 3-phenylprop-2-enamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain consistent reaction conditions and product quality. Additionally, solvent recovery and recycling processes are often implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, where nucleophiles such as amines or alcohols replace the thiocarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C to room temperature.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Substituted carbamothioyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific protein targets makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
Medically, this compound is explored for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also employed in the synthesis of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.
Comparison with Similar Compounds
Antimicrobial Activity
The antimicrobial efficacy of cinnamanilides is highly substituent-dependent. Key findings from analogs include:
- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10, ): Exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 12.9–25.9 µM) compared to ampicillin (MIC = 45.8 µM). The trifluoromethyl and fluoro groups enhance electron-withdrawing effects, improving bacterial membrane penetration .
- (2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (): Demonstrated potent activity against S. aureus and Mycobacterium tuberculosis (MIC = 22.27 µM). The bis-trifluoromethyl groups maximize lipophilicity (logP = 0.9667), aiding biofilm disruption .
Comparison : The target compound’s 2,4-dimethylphenyl group provides moderate lipophilicity (predicted logP ~1.2–1.5), likely reducing antimicrobial potency relative to halogenated analogs. Methyl groups lack the electron-withdrawing effects critical for disrupting bacterial enzymes .
Anti-Inflammatory Potential
Anti-inflammatory activity correlates with substituent bulk and positioning:
- (2E)-N-(2,6-Dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20, ): Attenuated NF-κB activation at 2 µM, surpassing parental cinnamic acid. Bulky halogen groups at ortho/meta positions enhance steric interactions with inflammatory targets .
- (2E)-N-(2,5-Dichlorophenyl)-3-phenylprop-2-enamide (): Inhibited NF-κB with efficacy comparable to prednisone. Chlorine atoms at ortho positions optimize binding to hydrophobic pockets .
However, its lower cytotoxicity (as seen in methyl-substituted analogs like ) may offer a safer therapeutic window .
Lipophilicity and ADMET Properties
Lipophilicity (logP/logD) influences solubility, permeability, and toxicity:
- Halogenated Analogs (e.g., 3-Cl-4-Br in Compound 11, ): High logP values (~2.5–3.0) correlate with increased cytotoxicity (IC50 = 6.5 µM) due to nonspecific membrane interactions .
- Trifluoromethyl-Substituted Derivatives (e.g., ): logP = 0.9667 for bis-trifluoromethyl derivatives enhances antitubercular activity but risks hepatotoxicity .
Comparison : The target compound’s methyl groups likely yield logP ~1.2–1.5, balancing membrane permeability and solubility. This moderate lipophilicity may improve oral bioavailability compared to highly halogenated analogs .
Structural and Electronic Effects
Principal component analysis (PCA) and Tanimoto metrics () reveal:
- Halogen vs. Methyl Substitutions : Bromo/chloro analogs cluster separately from methyl derivatives due to electronic dissimilarity. Methyl groups reduce dipole moments, altering binding to hydrophobic enzyme pockets .
- Positional Isomerism : 2,4-Dimethyl substitution (ortho/para) contrasts with meta-substituted anti-inflammatory leads (e.g., 3-F-4-CF3 in ), suggesting divergent structure-activity relationships (SAR) .
Biological Activity
(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide, a compound belonging to the class of cinnamamide derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21N5O5S2
- Molecular Weight : 499.56 g/mol
- Purity : Typically around 95% in research applications.
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and antimicrobial research. Its structural characteristics enable it to interact with various biological targets, leading to diverse pharmacological effects.
Anticonvulsant Activity
Research has indicated that related cinnamamide derivatives possess anticonvulsant properties. For instance, compounds similar to this compound have shown efficacy in models of epilepsy. A notable study demonstrated that a derivative exhibited significant activity in several seizure models, including:
- Maximal Electroshock Test (MES)
- Subcutaneous Metrazol (scMET)
- 6-Hz Psychomotor Seizure Model
The effective dose (ED50) values for these models were reported as follows:
The anticonvulsant activity of cinnamamide derivatives is believed to be mediated through multiple mechanisms:
- GABA Receptor Modulation : Interaction with GABA_A receptors enhances inhibitory neurotransmission.
- Serotonergic Pathways : Modulation of serotonergic receptors may contribute to the anticonvulsant effects.
- TRPV1 Activation : Some studies suggest that activation of the vanilloid receptor (TRPV1) might play a role in the anticonvulsant mechanism .
Antimicrobial Activity
In addition to its neuropharmacological properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate potential efficacy against various bacterial strains, although detailed mechanisms remain to be elucidated.
Case Study 1: Anticonvulsant Efficacy
A study focused on the synthesis and evaluation of several cinnamamide derivatives highlighted the promising anticonvulsant properties of related compounds. The study utilized various animal models to assess efficacy and safety profiles, establishing a foundation for further preclinical development .
| Model Tested | Effective Dose (ED50) | Administration Route |
|---|---|---|
| Maximal Electroshock (MES) | 44.46 mg/kg | i.p. |
| 6-Hz Psychomotor Seizure | 71.55 mg/kg | i.p. |
| Subcutaneous Metrazol | 30.81 mg/kg | p.o. |
Case Study 2: Safety Evaluation
Cytotoxicity assessments conducted on cell lines such as HepG2 and H9c2 indicated that the compound is safe at concentrations up to 100 µM. This safety profile supports its potential development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
